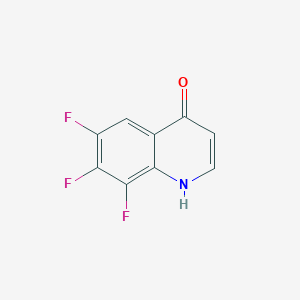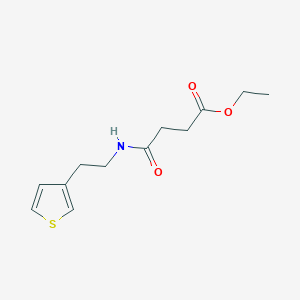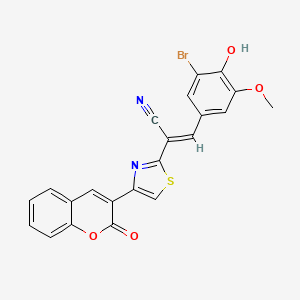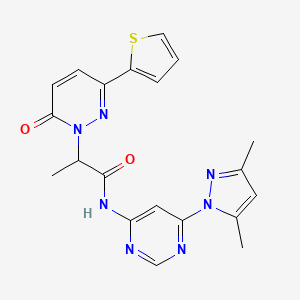
1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学的研究の応用
1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been studied for its potential as a therapeutic agent for Alzheimer's disease. In the field of materials science, this compound has been used as a ligand for the synthesis of metal complexes and as a building block for the preparation of supramolecular structures.
作用機序
The mechanism of action of 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is still under investigation. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase. It has also been proposed that the compound may act as a metal chelator and inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea has anti-inflammatory, anti-tumor, and anti-diabetic effects. In addition, it has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in the degradation of extracellular matrix. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. In addition, it has been shown to have low toxicity and high stability under various conditions. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-diabetic properties and to explore its potential as a therapeutic agent for Alzheimer's disease. Another direction is to study its potential as a ligand for the synthesis of metal complexes and as a building block for the preparation of supramolecular structures. In addition, it may be possible to modify the structure of the compound to improve its solubility in water and its activity against specific enzymes.
合成法
1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea can be synthesized using various methods. One of the commonly used methods involves the reaction between 1-m-tolyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid hydrazide and benzoyl isothiocyanate in the presence of a base. The reaction yields 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea as a white solid.
特性
IUPAC Name |
N-[(E)-[1-(3-methylphenyl)pyrazolidin-3-ylidene]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-6-5-9-15(12-13)22-11-10-16(21-22)19-18(24)20-17(23)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,19,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJQQTWFQBMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=NC(=S)NC(=O)C3=CC=CC=C3)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CC/C(=N\C(=S)NC(=O)C3=CC=CC=C3)/N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-[3-Ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B2931117.png)



![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2931125.png)



![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)
![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2931133.png)

![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)
